N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
The compound is a derivative of thiazolidine, which is a heterocyclic compound that contains sulfur and nitrogen . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in various natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction. The 3,4-dimethoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecule contains several functional groups, including an amide, a thiazolidine ring, and a 3,4-dimethoxyphenyl group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the double bond in the thiazolidine ring might participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
- In polymer science, this compound has been investigated for its role in controlled copolymerization. For instance:
- Styrene-n-butyl acrylate copolymers : Researchers have synthesized these copolymers using pseudoliving radical copolymerization mediated by dibenzyl trithiocarbonate. The resulting copolymers exhibit narrow molecular weight distributions and gradient structures, with their glass-transition temperatures influenced by composition .
- Semifluorinated acrylate copolymers : By reversible addition fragmentation chain transfer (RAFT) copolymerization with semifluorinated acrylates (e.g., trifluoroethyl acrylate, pentafluoropropyl acrylate), up to 90.2% co-monomer conversion has been achieved. These copolymers find applications in materials with tailored properties .
- Tissue Adhesives and Implants :
- N-butyl-2-cyanoacrylate (a related compound) is used as a tissue adhesive and in situ-forming implants for intratumoral chemotherapy. Its ability to polymerize rapidly upon contact with biological fluids makes it suitable for wound closure and drug delivery .
Polymer Science and Controlled Copolymerization
Biomedical Applications
Chernikova, E. V., et al. (2013). Controlled synthesis of styrene-n-butyl acrylate copolymers with various chain microstructures mediated by dibenzyl trithiocarbonate. Polymer Science, Series B, 55(2), 176–186. Link Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates. (2015). Polymer Chemistry, 6(4), 617–625. Link Wu, Y., et al. (2017). N-Butyl-2-cyanoacrylate-based injectable and in situ-forming implants for efficient intratumoral chemotherapy. Drug Delivery, 24(1), 1049–1058. Link
Future Directions
properties
IUPAC Name |
N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-4-5-8-19-16(21)11-20-17(22)15(26-18(20)25)10-12-6-7-13(23-2)14(9-12)24-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,21)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMBRQGJKJGJO-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
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